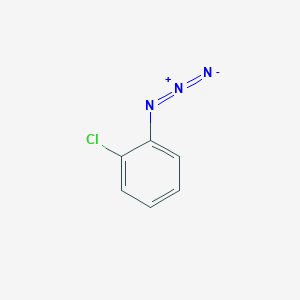

1-Azido-2-chlorobenzene

Übersicht

Beschreibung

1-Azido-2-chlorobenzene is an organic compound with the molecular formula C6H4ClN3 It is a derivative of chlorobenzene where one hydrogen atom is replaced by an azido group (-N3)

Vorbereitungsmethoden

1-Azido-2-chlorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzenediazonium tetrafluoroborate with sodium azide. The reaction typically occurs in an aqueous medium at low temperatures to ensure the stability of the diazonium salt and to facilitate the formation of the azido compound . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for yield and purity.

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1-Azido-2-chlorobenzene reacts with terminal alkynes under Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles. A representative example:

| Alkyne | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Phenylacetylene | 1-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole | 92 | CuSO₄·5H₂O, NaAsc, H₂O/EtOH, RT |

This reaction follows "click chemistry" principles, producing stable triazoles with applications in drug discovery .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In catalyst-free conditions, strained cyclooctynes react efficiently:

| Cyclooctyne | Product | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Dibenzocyclooctyne | Triazole-linked conjugate | 0.43 |

Nucleophilic Aromatic Substitution (SNAr)

The chloro group undergoes substitution with nucleophiles under basic conditions:

| Nucleophile | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 1,2-Diazidobenzene | 68 | |

| NH₃ | CuCN, 120°C | 2-Chloroaniline | 77 |

Staudinger-Type Reactions

Reactions with phosphines yield unique heterocycles:

| Phosphine | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| PPh₃ | Toluene | Iminophosphorane-phosphonium adduct | 85 | |

| PCy₃ | Acetonitrile | Aminophosphonium-indazole zwitterion | 62 |

Catalytic Hydrogenation

The azido group reduces to an amine under hydrogenation:

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 2 h | 2-Chloroaniline | 95 | |

| Ru(p-cymene)Cl₂ | NaBH₄, H₂O, RT, 10 min | 2-Chloroaniline | 98 |

Ru-based systems show superior selectivity over Pd, preserving the chloro group .

Thermolysis

Heating at 100°C induces decomposition via nitrene intermediates:

| Temperature (°C) | Major Product | Byproduct | Source |

|---|---|---|---|

| 100 | 2-Chlorophenylnitrene | N₂ |

UV-Induced Reactions

Photolysis generates reactive species for C–H insertion:

| Substrate | Product | Selectivity (%) | Source |

|---|---|---|---|

| Cyclohexane | 2-Chlorophenylcyclohexylamine | 73 |

Comparative Reactivity with Analogues

Key differences between this compound and its isomers:

| Property | This compound | 1-Azido-3-chlorobenzene | 1-Azido-4-chlorobenzene |

|---|---|---|---|

| CuAAC Reaction Rate (k, M⁻¹s⁻¹) | 0.38 | 0.29 | 0.42 |

| SNAr Reactivity (rel.) | High | Moderate | Low |

| Thermal Stability (°C) | 100 | 110 | 95 |

Mechanistic Insights

- Cycloadditions : Follow a concerted [3+2] mechanism with negative activation entropy (ΔS‡ ≈ -40 J/mol·K) .

- Reductions : Ru catalysts operate via a hydride transfer pathway, avoiding dehalogenation .

- Staudinger Reactions : Involve azide-phosphine adducts that cyclize to indazoles through intramolecular C–N bond formation .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Azido-2-chlorobenzene is utilized in several scientific domains:

Chemistry:

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly nitrogen-containing heterocycles like triazoles .

- Reactivity Studies: The compound undergoes substitution reactions, cycloaddition reactions, and reduction reactions, making it a versatile reagent in chemical research .

Biology:

- Bioorthogonal Chemistry: The azido group allows selective labeling and tracking of biomolecules without interfering with cellular functions. This property is essential for drug development and molecular biology studies .

- Bioconjugation: It is used to attach biomolecules to surfaces or other compounds, enhancing drug delivery systems and diagnostic tools .

Industry:

- Production of Specialty Chemicals: The compound is employed in producing various specialty chemicals and materials, including polymers and dyes .

The biological activity of this compound is primarily attributed to its azido functionality. Its applications include:

Bioorthogonal Chemistry:

- Labeling Biomolecules: Enables researchers to tag proteins or nucleic acids for tracking and visualization in live cells.

- Drug Development: Acts as an intermediate in synthesizing new therapeutic agents, particularly in cancer research .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

- Synthesis of Heterocycles:

- Drug Development:

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Bioorthogonal Chemistry | Selective labeling of biomolecules |

| Drug Development | Intermediate for synthesizing therapeutic agents |

| Synthesis of Heterocycles | Building block for nitrogen-containing compounds |

Wirkmechanismus

The mechanism of action of 1-Azido-2-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in bioorthogonal chemistry or drug synthesis .

Vergleich Mit ähnlichen Verbindungen

1-Azido-2-chlorobenzene can be compared with other azido-substituted aromatic compounds, such as:

- 1-Azido-3-chlorobenzene

- 1-Azido-4-chlorobenzene

- 2-Azido-1-chlorobenzene

These compounds share similar reactivity due to the presence of the azido group but differ in their substitution patterns on the benzene ring. This difference can influence their chemical behavior and applications. For example, the position of the azido group relative to other substituents can affect the compound’s reactivity in cycloaddition reactions and its suitability for specific applications .

Biologische Aktivität

1-Azido-2-chlorobenzene, an organic compound characterized by the presence of an azido group (-N₃) and a chlorine substituent on a benzene ring, has garnered attention for its diverse biological applications, particularly in bioorthogonal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

This compound has the molecular formula C₆H₄ClN₃ and a molecular weight of approximately 169.57 g/mol. The azido group imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods:

- Diazotization and Azidation: A common method involves the diazotization of an aromatic amine followed by azidation. This process allows for high yields of aryl azides, including this compound, typically ranging from 65% to 77% without requiring further purification .

- Nucleophilic Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving chlorinated benzene derivatives .

Biological Activity

This compound exhibits notable biological activities primarily due to its azido functionality. The following sections detail its applications in various fields:

1. Bioorthogonal Chemistry

The azido group enables selective labeling and tracking of biomolecules, facilitating studies of biological processes without interfering with cellular functions. This property is crucial in drug development and molecular biology.

Applications:

- Bioconjugation: The compound is used to attach biomolecules to surfaces or other compounds, enhancing drug delivery systems and diagnostic tools.

- Click Chemistry: It participates in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules, which are essential in synthesizing various pharmacologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in several contexts:

-

Synthesis of Heterocycles:

- The compound serves as a building block for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

-

Drug Development:

- Its role in bioconjugation processes has led to the development of modified nucleosides and nucleotides, crucial for antiviral therapies and cancer treatments.

- Mechanism of Action:

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-azido-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTPYRQIAMETSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464995 | |

| Record name | 1-azido-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-07-9 | |

| Record name | 1-azido-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-azido-2-chlorobenzene in the synthesis of the novel chromene derivatives described in the research paper?

A1: this compound acts as a reagent in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry. [] The azide group (-N3) of this compound reacts with the alkyne group present in the propargyl ether compounds (5a-c) to form a 1,2,3-triazole ring, resulting in the final chromene-chlorophenyl conjugates (7a-c). [] This reaction is characterized by high yield and selectivity, making it a valuable tool in synthetic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.